molecular formula C18H23N5O3S B2906954 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034545-88-3

1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2906954
CAS No.: 2034545-88-3
M. Wt: 389.47
InChI Key: MYZMKADFXYBTQD-UHFFFAOYSA-N
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Description

1-((1-(1-((3,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex synthetic compound designed for advanced biochemical and pharmacological research. This molecule is architecturally significant, incorporating three distinct heterocyclic and aromatic systems: an azetidine ring bearing a 3,4-dimethylphenylsulfonyl group, a central 1,2,3-triazole, and a terminal pyrrolidin-2-one. The 1,2,3-triazole moiety is a quintessential linker in medicinal chemistry, often installed via "click chemistry" cycloaddition, which facilitates the connection of pharmacophores and enhances molecular stability and solubility for improved pharmacokinetic properties . The sulfonamide group attached to the azetidine ring is a common functional group in drug design, known for its ability to participate in key hydrogen-bonding interactions with biological targets such as enzymes and receptors . The primary research value of this compound lies in its potential as a multifunctional scaffold or intermediate in the discovery and development of novel therapeutic agents. Its structure is reminiscent of inhibitors targeting various enzymes, including kinases . The presence of the pyrrolidin-2-one group, a lactam, can mimic peptide bonds, making this compound a valuable peptidomimetic building block for probing protein-protein interactions or enzyme active sites . The specific combination of a sulfonylated azetidine, a triazole, and a pyrrolidinone creates a unique three-dimensional structure highly relevant for investigating new chemical space in drug discovery programs. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[[1-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-13-5-6-17(8-14(13)2)27(25,26)22-11-16(12-22)23-10-15(19-20-23)9-21-7-3-4-18(21)24/h5-6,8,10,16H,3-4,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZMKADFXYBTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining a pyrrolidinone ring with a triazole and an azetidine moiety, alongside a sulfonyl group. This unique arrangement may contribute to its biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, triazole derivatives are known for their efficacy against various bacterial strains. The presence of the sulfonyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial potency .

Anticancer Potential

Research into related compounds suggests that the triazole ring can inhibit specific enzymes involved in cancer cell proliferation. For example, triazole derivatives have been shown to interfere with the cell cycle and induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell survival could position it as a promising candidate in cancer therapy .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
  • Receptor Binding : The triazole ring can participate in hydrogen bonding and π-π interactions with various receptors, modulating cellular responses.
  • Signal Transduction Interference : The compound may disrupt key signaling pathways involved in cell growth and apoptosis .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features exhibited significant inhibition zones, indicating potential effectiveness as antimicrobial agents .

Study 2: Anticancer Efficacy

In vitro assays were conducted on human cancer cell lines treated with various triazole-based compounds. Results showed that these compounds could reduce cell viability significantly and induce apoptosis through caspase activation pathways. The specific pathways affected by 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one warrant further investigation to elucidate its full therapeutic potential .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
1-((3,4-dimethylphenyl)sulfonyl)triazoleModerateHighEnzyme inhibition, receptor modulation
1-((1-(1-(3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-triazol)HighModerateEnzyme inhibition, signal transduction

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Moieties

  • Pyrrolidin-2-one vs. The azetidine’s smaller ring size (4-membered) introduces greater strain and rigidity compared to 5- or 6-membered heterocycles, which may enhance binding specificity in biological targets .
  • Triazole Regioselectivity: The 1,2,3-triazole in the target compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding a 1,4-disubstituted triazole (as described in ). This contrasts with non-catalyzed thermal cycloadditions, which produce 1,5-regioisomers. The 1,4-substitution pattern is critical for hydrogen-bonding interactions in drug design .

Substituent Effects

  • Sulfonamide vs. Alkyl/Aryl Groups :
    The 3,4-dimethylphenyl sulfonyl group in the target compound enhances electrophilicity and may improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases). In contrast, ’s compound features a benzimidazole with an isopentyl chain, favoring hydrophobic interactions .
  • Azetidine vs. Piperidine/Pyrrolidine :
    Azetidine’s conformational rigidity may reduce entropy penalties during protein binding compared to more flexible pyrrolidine or piperidine derivatives. However, its strain could limit synthetic accessibility .

Reactivity Trends

  • Triazole as a Bioisostere: The triazole in the target compound may serve as a bioisostere for amides or esters, mimicking peptide bonds while resisting enzymatic degradation. Similar strategies are noted in for peptidotriazole synthesis .
  • Azetidine Ring-Opening :
    Strained azetidines are prone to nucleophilic ring-opening, which could limit stability under acidic conditions. This contrasts with ’s benzimidazole, which is more chemically inert .

Physicochemical Properties

Property Target Compound Compound (Benzimidazole Analog) Compound (Fluorophenyl-Triazole)
Molecular Weight ~450 g/mol (estimated) ~430 g/mol ~390 g/mol
Polar Groups Sulfonyl, triazole, ketone Benzimidazole, ketone Fluorine, triazole, ketone
Solubility Moderate (polar groups) Low (hydrophobic isopentyl) Moderate (fluorine enhances lipophilicity)
Synthetic Accessibility Moderate (CuAAC, sulfonylation) Challenging (multi-step cyclization) Moderate (CuAAC, fluorination)

Q & A

Q. What are the key synthetic routes for constructing the triazole and sulfonyl-azetidine moieties in this compound?

Answer: The synthesis involves two critical steps:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to regioselectively form the 1,4-disubstituted triazole core. This method ensures high yield and specificity under mild conditions (e.g., room temperature, ethanol/water solvent) .
  • Sulfonyl-Azetidine Assembly : The azetidine ring is functionalized via sulfonylation using 3,4-dimethylbenzenesulfonyl chloride. This step typically requires a base like triethylamine in anhydrous dichloromethane to drive the reaction to completion .

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Triazole FormationCuI, sodium ascorbate, EtOH/H2O85–92
Sulfonylation3,4-dimethylbenzenesulfonyl chloride, Et3N, DCM78–85

Q. What spectroscopic and chromatographic methods are essential for structural validation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry (e.g., triazole substitution pattern) and sulfonamide connectivity. Key signals include the triazole C-H proton (~δ 8.0 ppm) and sulfonyl-attached azetidine protons (δ 3.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity. A C18 column and acetonitrile/water gradient are typical .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can SHELXL be utilized to resolve crystallographic disorder in the azetidine ring?

Answer:

  • Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms (e.g., azetidine conformers) with refined occupancy factors. Constraints (e.g., SIMU, DELU) stabilize refinement .
  • Twinned Data : For twinned crystals, use the TWIN/BASF commands to refine twin laws (e.g., pseudo-merohedral twinning). HKLF5 data format is required .

Q. Table 2: SHELXL Refinement Parameters

IssueSHELXL CommandOutcome
Azetidine DisorderPART, SIMU, DELUOccupancy < 0.7 for minor conformer
TwinningTWIN, BASFRmerge < 0.05

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

Answer:

  • Central Composite Design : Vary temperature (40–80°C), catalyst loading (5–15 mol%), and solvent ratio (EtOH:H2O = 1:1 to 3:1). Analyze responses (yield, purity) via ANOVA .
  • Critical Parameters : Catalyst loading (p < 0.01) and solvent ratio (p < 0.05) are statistically significant.

Q. How to resolve contradictions in bioactivity data across studies?

Answer:

  • Statistical Meta-Analysis : Pool data from independent assays (e.g., IC50 values) using a random-effects model. Adjust for batch variability (e.g., compound purity, cell passage number) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding under varying pH/ionic conditions to explain potency discrepancies .

Q. Methodological Guidelines

  • Synthesis : Prioritize CuAAC for triazole regioselectivity .
  • Characterization : Combine NMR (structural confirmation) and HPLC (purity) .
  • Crystallography : Use SHELXL’s TWIN/PART commands for challenging refinements .
  • Data Analysis : Apply DoE for reaction optimization and meta-analysis for bioactivity validation .

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